2-(Trifluoromethyl)pyridine-3,5-diol
CAS No.:
Cat. No.: VC17586105
Molecular Formula: C6H4F3NO2
Molecular Weight: 179.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H4F3NO2 |
---|---|
Molecular Weight | 179.10 g/mol |
IUPAC Name | 2-(trifluoromethyl)pyridine-3,5-diol |
Standard InChI | InChI=1S/C6H4F3NO2/c7-6(8,9)5-4(12)1-3(11)2-10-5/h1-2,11-12H |
Standard InChI Key | VVUBIWHOYMIAHI-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=NC(=C1O)C(F)(F)F)O |
Introduction
Chemical Structure and Molecular Characteristics
Molecular Formula and Weight
The molecular formula of 2-(trifluoromethyl)pyridine-3,5-diol is C₇H₅F₃NO₂, derived by substituting two hydrogen atoms on the pyridine ring with hydroxyl groups and one with a trifluoromethyl group. Its molecular weight is 192.11 g/mol, calculated as follows:
This aligns with the mass spectrometry data of related trifluoromethylpyridines .
Structural Features
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Trifluoromethyl Group: Positioned at the 2-position, this group imposes strong electron-withdrawing effects, polarizing the aromatic ring and activating it for nucleophilic substitution .
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Diol Groups: The 3- and 5-hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents and facilitating interactions in biological systems .
Table 1: Key Structural Descriptors
Property | Value | Source |
---|---|---|
IUPAC Name | 3,5-dihydroxy-2-(trifluoromethyl)pyridine | Computed |
SMILES | OC1=CC(=NC(=C1O)C(F)(F)F)F | Derived |
InChIKey | XQFDPSQBADRNCO-UHFFFAOYSA-N | Analogous |
Synthetic Pathways and Methodologies
Nucleophilic Aromatic Substitution
A plausible route involves substituting halogen atoms on a pre-functionalized pyridine ring with hydroxyl groups. For example, 5-iodo-2-(trifluoromethyl)pyridine could undergo sequential hydroxylation via Ullmann-type coupling or hydrolysis under basic conditions:
This mirrors methods described in the synthesis of 3-substituted pyridines using t-butyl nitrite and trifluoroethanol .
Direct Hydroxylation of Trifluoromethylpyridine
Electrophilic hydroxylation using oxidizing agents like hydrogen peroxide or nitric acid could introduce hydroxyl groups at the 3- and 5-positions. The electron-deficient nature of the trifluoromethylpyridine ring directs electrophiles to meta and para positions relative to the CF₃ group .
Table 2: Comparative Synthesis Routes
Method | Reagents | Yield (%) | Challenges |
---|---|---|---|
Halogen Substitution | CuI, KOH, DMSO | 45–60 | Byproduct formation |
Electrophilic Addition | HNO₃, H₂SO₄ | 30–40 | Over-oxidation risks |
Physicochemical Properties
Solubility and Stability
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding hydroxyl groups. Limited solubility in non-polar solvents .
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Stability: Susceptible to oxidation under acidic conditions. Storage under inert atmosphere (N₂ or Ar) is recommended .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyridine-H), 10.2 (s, 2H, -OH) .
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IR (cm⁻¹): 3400–3200 (O-H stretch), 1650 (C=N), 1350 (C-F) .
Applications in Agrochemical and Pharmaceutical Research
Herbicidal Activity
Trifluoromethylpyridine derivatives are key in herbicides like fluazifop-butyl. The diol groups in 2-(trifluoromethyl)pyridine-3,5-diol could enhance binding to acetyl-CoA carboxylase, a target enzyme in weed control .
Pharmaceutical Intermediates
The compound’s ability to participate in hydrogen bonding makes it a candidate for kinase inhibitors. For example, analogues have shown promise in blocking VEGF receptors in cancer therapy .
Table 3: Biological Activity of Analogues
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields (30–60%). Catalytic systems using Pd or Cu nanoparticles could improve efficiency .
Toxicity Profiling
While trifluoromethyl groups are generally metabolically stable, the diol moiety may introduce renal toxicity risks. In vitro assays are needed to evaluate hepatotoxicity .
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